[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride [4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1210032-03-3
VCID: VC2917740
InChI: InChI=1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13;/h3-6,10-11H,7-9,15H2,1-2H3;1H
SMILES: CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN.Cl
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride

CAS No.: 1210032-03-3

Cat. No.: VC2917740

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride - 1210032-03-3

Specification

CAS No. 1210032-03-3
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name [4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13;/h3-6,10-11H,7-9,15H2,1-2H3;1H
Standard InChI Key DSNOGLIJDNDJHD-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN.Cl
Canonical SMILES CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN.Cl

Introduction

Chemical Properties and Structure

[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride is characterized by specific chemical identifiers and physical properties, as detailed below:

PropertyValue
CAS Number1210032-03-3
Molecular FormulaC₁₄H₂₁ClN₂O₂
Molecular Weight284.78 g/mol
IUPAC Name[4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone;hydrochloride
Standard InChIInChI=1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13;/h3-6,10-11H,7-9,15H2,1-2H3;1H
Standard InChIKeyDSNOGLIJDNDJHD

The compound contains a 2,6-dimethylmorpholine moiety connected to a para-substituted benzene ring through a carbonyl group. The benzene ring bears an aminomethyl group at the para position relative to the carbonyl attachment. In its hydrochloride form, the primary amine is protonated, forming an ionic bond with the chloride counter-ion.

Structural Relationships and Analogs

The compound is structurally related to other morpholine derivatives with pharmaceutical relevance. Notable structural analogues include:

Free Base Form

The free base form, 1-[4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine (C₁₄H₂₀N₂O₂), has a molecular weight of 248.32 g/mol and represents the non-salt version of the compound .

Related Morpholine Compounds

Morpholine derivatives like amorolfine (cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine) share structural similarities in the morpholine ring system. Amorolfine is a known antifungal agent that functions through inhibition of enzymes involved in ergosterol biosynthesis .

Sulfonamide Derivatives

Compounds like N-[[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide represent further functionalization of the core structure with additions at the aminomethyl position .

Chemical Reactions

[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride can participate in various chemical reactions, primarily through its functional groups:

Oxidation Reactions

The compound can undergo oxidation using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions potentially modify the aminomethyl group, yielding various oxidized derivatives.

Reduction Reactions

Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce certain functional groups within the molecule, potentially affecting the carbonyl linkage between the morpholine and phenyl moieties.

Substitution Reactions

The primary amine functional group presents an opportunity for various substitution reactions, allowing for further derivatization of the molecule to create more complex structures. Nucleophilic and electrophilic reagents can be used depending on the desired transformation.

Applications in Research and Development

Chemical Building Block

The compound can serve as a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential biological activity. Its functional groups allow for selective modifications and extensions of the molecular scaffold.

Research Tool

In chemical research, the compound may be utilized as an intermediate or reference standard for the development and validation of analytical methods, particularly those focused on amide-containing compounds or morpholine derivatives.

Safety AspectInformation
GHS PictogramWarning
Hazard StatementsPotentially H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

These classifications are inferred from structurally similar compounds and should be verified with a compound-specific safety data sheet.

Market Information and Availability

PackagingApproximate Price Range (USD)
1g (95% purity)$900-1000
2.5g (95% purity)$1400-1500
5g (95% purity)$1900-2000

These price estimates are based on similar compounds and should be verified with current supplier information .

Research Grade Specifications

For research applications, the compound is typically supplied with a minimum purity of 95%, with full analytical characterization including NMR, HPLC, and mass spectrometry data to confirm identity and purity .

Comparative Analysis with Related Compounds

Structural Comparisons

Several related compounds share structural similarities with [4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride:

  • The free base form lacks the hydrochloride salt component but maintains the same core structure

  • Compounds with the same morpholine-carbonyl-phenyl arrangement but different substituents on the phenyl ring demonstrate the versatility of this scaffold

  • Sulfonamide derivatives at the aminomethyl position represent an important class of related compounds with potential biological activity

Functional Distinctions

The unique combination of the 2,6-dimethylmorpholine ring, carbonyl linker, and aminomethyl group distinguishes this compound from similar structures and contributes to its specific chemical and potential biological properties.

Future Research Directions

Structure-Activity Relationships

Further research could explore the structure-activity relationships of this compound and its derivatives, particularly with respect to potential biological activities. Modifications at the aminomethyl position, variations in the morpholine substituents, or alterations of the linking groups could yield compounds with enhanced properties .

Synthetic Methodology Development

Development of more efficient synthetic routes for this compound and related structures represents an opportunity for methodological advancement in organic chemistry. Approaches that increase yield, reduce waste, or enable more selective transformations would be valuable contributions to the field.

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